Substrate Specificity: Bz-VGR-AMC Targets Trypsin-Like (β2) Proteasome Activity Distinct from Chymotrypsin-Like and Caspase-Like Sites
Bz-Val-Gly-Arg-AMC is cleaved specifically by the trypsin-like (β2) active site of the 20S proteasome, whereas Suc-LLVY-AMC and Z-LLE-AMC target the chymotrypsin-like (β5) and caspase-like/PGPH (β1) sites, respectively [1]. In gene transfection experiments using B8 lymphoblastoid cells, Bz-VGR-MCA hydrolysis was measured at Vmax = 0.31 μmol/h mg with Km = 57 μM for wild-type 20S proteasomes, while Suc-LLVY-MCA yielded Vmax = 1.11 μmol/h mg with Km = 29 μM in the same system, demonstrating that the three catalytic sites exhibit quantitatively distinct kinetic responses to their respective substrates [2]. Furthermore, LMP2 transfection selectively increased Bz-VGR-MCA Vmax without altering Km, confirming that this substrate specifically reports on β2 subunit-mediated activity [3]. This orthogonal specificity is essential for dissecting the differential effects of proteasome inhibitors such as bortezomib, carfilzomib, and PI-1840 across the three catalytic subunits .
| Evidence Dimension | Substrate cleavage specificity and Vmax/Km for 20S proteasome catalytic subunits |
|---|---|
| Target Compound Data | Bz-VGR-MCA: Vmax = 0.31 μmol/h mg, Km = 57 μM (B8 wild-type 20S proteasome, trypsin-like/β2 activity) |
| Comparator Or Baseline | Suc-LLVY-MCA: Vmax = 1.11 μmol/h mg, Km = 29 μM (chymotrypsin-like/β5); Z-LLE-MCA: undetectable in B8 cells (PGPH/β1) |
| Quantified Difference | Bz-VGR-MCA exhibits ~3.6-fold lower Vmax and ~2-fold higher Km than Suc-LLVY-MCA in the same 20S proteasome preparation; the three substrates report on non-overlapping catalytic activities |
| Conditions | Purified 20S proteasomes from B8 lymphoblastoid cells; TE buffer (20 mM Tris pH 8.0, 0.5 mM EDTA, 0.03% SDS); 37°C; fluorometric detection at Ex/Em 320/420 nm |
Why This Matters
Procurement of Bz-VGR-AMC is mandatory when the experimental objective requires isolated measurement of trypsin-like proteasome activity; substituting Suc-LLVY-AMC or Z-LLE-AMC would interrogate entirely different catalytic subunits, producing non-comparable results.
- [1] Orlowski M, Wilk S. Catalytic activities of the 20 S proteasome, a multicatalytic proteinase complex. Arch Biochem Biophys. 2000;383(1):1-16. View Source
- [2] Groettrup M, Ruppert T, Kuehn L, et al. Peptidase activities of proteasomes are differentially regulated by the major histocompatibility complex-encoded genes for LMP2 and LMP7. Proc Natl Acad Sci USA. 1994;91(20):9213-9217. (Kinetic data from rupress.org figure: Vmax and Km values for VGR-MCA, GGL-MCA, LLVY-MCA, GLF-MCA with 20S proteasomes) View Source
- [3] Groettrup M, et al. (1994). LMP2 transfection increased Bz-VGR-MCA Vmax from 0.31 to 0.35 μmol/h mg and Km from 57 to 100 μM in B8-LMP2 T1A transfectants, confirming β2-specific reporting. View Source
